![molecular formula C8H10ClN3 B1428838 3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine CAS No. 1342382-46-0](/img/structure/B1428838.png)
3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine
Overview
Description
3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by a pyridazine ring fused with a pyridine ring, with a chlorine atom at the 3rd position and a methyl group at the 6th position. It is known for its stability and reactivity, making it a valuable building block in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
The primary target of 3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine is the Bcl-xL protein . This protein plays a crucial role in regulating cell death by inhibiting apoptosis, which is the process of programmed cell death. By inhibiting Bcl-xL, the compound can promote apoptosis, making it potentially useful for treating diseases characterized by excessive cell survival, such as cancer .
Mode of Action
This compound interacts with the Bcl-xL protein, inhibiting its function . This inhibition disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell, tipping the balance in favor of apoptosis. As a result, cells undergo programmed cell death, which can help to eliminate cancerous or otherwise harmful cells .
Biochemical Pathways
By inhibiting Bcl-xL, the compound could disrupt these pathways, leading to increased cell death .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cells where Bcl-xL is inhibited . This can lead to the elimination of harmful cells, such as cancer cells, and could potentially be used to treat various diseases characterized by excessive cell survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyridazine with 2-methylpyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3rd position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at the 6th position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridazine ring can be reduced to form dihydropyridazine derivatives under hydrogenation conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or methanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.
Major Products Formed
Substitution Reactions: Formation of 3-amino-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine or 3-alkoxy-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine.
Oxidation Reactions: Formation of 6-formyl-3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine or 6-carboxy-3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine.
Reduction Reactions: Formation of 3-chloro-6-methyl-5,6-dihydro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine.
Scientific Research Applications
PDE1 Inhibition
One of the primary applications of 3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine is in the development of phosphodiesterase type 1 (PDE1) inhibitors. These inhibitors are crucial in treating various cardiovascular diseases by enhancing vasodilation and improving blood flow. The compound is utilized in synthesizing furanopyrimidine derivatives that exhibit PDE1 inhibitory activity .
Analgesic and Anti-inflammatory Activities
Research indicates that derivatives of pyridazines, including this compound, demonstrate significant analgesic and anti-inflammatory properties. For instance, studies have shown that certain pyridazinone derivatives can provide analgesic effects comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs) without the common side effects .
Anticancer Potential
Pyridazinone derivatives have been explored for their anticancer activities. The structure of this compound allows for modifications that enhance its efficacy against various cancer cell lines. Reports suggest that certain synthesized derivatives exhibit potent cytotoxicity against cancer cells .
Antimicrobial Activity
This compound and its derivatives have shown promising results against a range of microbial pathogens. Studies indicate that certain pyridazinone derivatives possess significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
Data Table: Summary of Biological Activities
Case Study 1: PDE1 Inhibitors
A study published in the South Asian Research Journal highlighted the synthesis of furanopyrimidine compounds derived from this compound. These compounds were evaluated for their PDE1 inhibitory activity and demonstrated significant efficacy in improving cardiac function in animal models.
Case Study 2: Analgesic Activity
Research conducted on a series of pyridazinone derivatives revealed that modifications at specific positions on the pyridazine ring enhanced their analgesic properties while minimizing gastrointestinal side effects commonly associated with traditional pain relievers .
Case Study 3: Antimicrobial Efficacy
A recent investigation into novel 2-substituted pyridazinones showed promising antibacterial activity against Gram-positive bacteria such as Bacillus subtilis. The synthesized compounds exhibited effectiveness comparable to standard antibiotics like ampicillin .
Comparison with Similar Compounds
3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine can be compared with other similar compounds such as:
3-chloro-6-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazine: Differing in the position of the nitrogen atoms in the pyridazine ring.
3-chloro-6-methyl-5H,6H,7H,8H-pyrido[3,4-c]pyridazine: Differing in the fusion pattern of the pyridine and pyridazine rings.
3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine: Differing in the presence of an additional nitrogen atom in the pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
3-Chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : CHClN
Molecular Weight : 183.64 g/mol
CAS Number : 1342382-46-0
The compound features a pyridazine ring fused with a pyridine ring, with a chlorine atom at the 3rd position and a methyl group at the 6th position. This structural configuration influences its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves cyclization reactions under controlled conditions. One common method includes reacting 3-chloropyridazine with 2-methylpyridine in the presence of bases like sodium hydride or potassium carbonate in aprotic solvents such as dimethylformamide (DMF) at elevated temperatures .
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
- Nicotinic Acetylcholine Receptor Modulation :
- Anticancer Activity :
-
Neuroprotective Effects :
- Compounds with similar structures have been investigated for their neuroprotective properties in models of neurodegenerative diseases. Their ability to modulate neurotransmitter systems suggests potential therapeutic applications in conditions like Alzheimer's disease.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on α7 nAChR Modulators : A series of arylpyridines were tested for their effects on α7 nAChRs using Xenopus oocytes. The results indicated that specific modifications led to enhanced receptor modulation, with EC values ranging from 0.14 µM to 2.5 µM depending on the substituents used .
- Inhibition of CDKs : Research involving pyrazolo[3,4-b]pyridines revealed potent inhibition of CDK2 and CDK9 with IC values as low as 0.36 µM. This suggests that structural analogs could be developed for targeted cancer therapies .
Comparative Analysis
To better understand the biological activity of this compound, it is essential to compare it with similar compounds:
Compound Name | Structure Type | Notable Activity | EC / IC |
---|---|---|---|
3-Chloro-6-methyl-pyrido[4,3-c]pyridazine | Heterocyclic | nAChR Modulation | ~0.14 µM |
Pyrazolo[3,4-b]pyridine | Heterocyclic | CDK Inhibition | 0.36 µM |
Arylpyridin-3-ylmethanones | Heterocyclic | nAChR Modulation | ~1.9 µM |
Properties
IUPAC Name |
3-chloro-6-methyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-12-3-2-7-6(5-12)4-8(9)11-10-7/h4H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHJNKZJJQLGKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NN=C(C=C2C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342382-46-0 | |
Record name | 3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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